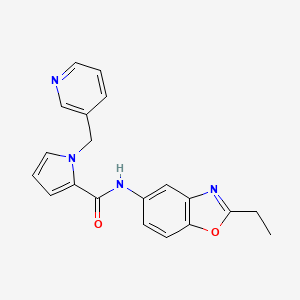
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide, also known as EB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. EB-1 is a synthetic small molecule that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, this compound may prevent cancer cells from dividing and proliferating. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity. This compound has also been shown to have low toxicity in normal cells, which suggests that it may have a favorable safety profile.
实验室实验的优点和局限性
One advantage of using N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells in vitro and in vivo makes it a promising candidate for further research. Another advantage of using this compound is its low toxicity in normal cells, which suggests that it may have a favorable safety profile.
One limitation of using this compound in lab experiments is its limited solubility in water. This may make it difficult to administer in vivo and may limit its effectiveness. Another limitation of using this compound is its relatively low potency compared to other tubulin inhibitors. This may make it less effective in treating certain types of cancer.
未来方向
There are several future directions for research on N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide. One direction is to optimize the synthesis of this compound for high yield and purity. Another direction is to investigate the mechanism of action of this compound in more detail. This may lead to the development of more potent derivatives of this compound. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Finally, further in vivo studies are needed to determine the safety and efficacy of this compound as an anticancer agent.
合成方法
The synthesis of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide involves the reaction of 2-ethyl-1,3-benzoxazole-5-carboxylic acid with 3-pyridinemethanol in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-pyrrolecarboxamide to yield the final product, this compound. The synthesis of this compound has been reported in several research articles and has been optimized for high yield and purity.
科学研究应用
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to have potential applications in cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in mouse models of cancer. These findings suggest that this compound may have therapeutic potential as an anticancer agent.
属性
IUPAC Name |
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-19-23-16-11-15(7-8-18(16)26-19)22-20(25)17-6-4-10-24(17)13-14-5-3-9-21-12-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZIENYUXUTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

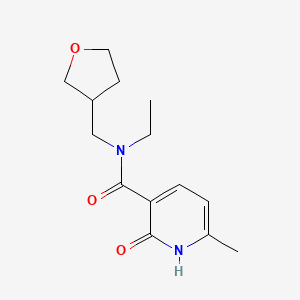
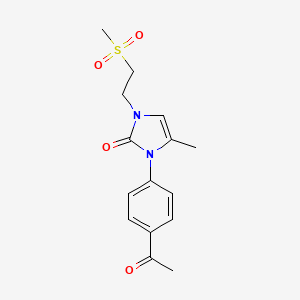





![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
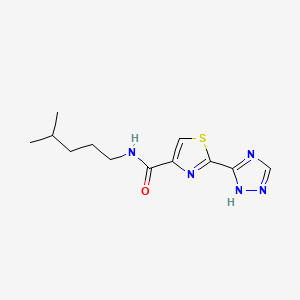
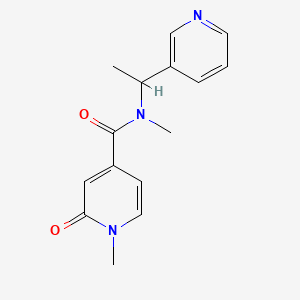
![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)